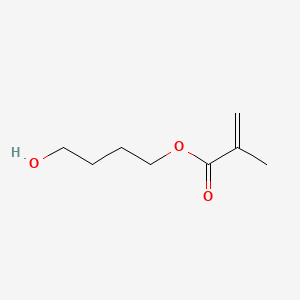

4-Hydroxybutyl methacrylate

Übersicht

Beschreibung

4-Hydroxybutyl methacrylate (4-HBMA) is a compound with the molecular formula C8H14O3 . It has an average mass of 158.195 Da and a monoisotopic mass of 158.094299 Da . It is also known by other names such as 2-Propenoic acid, 2-methyl-, 4-hydroxybutyl ester .

Synthesis Analysis

The synthesis of this compound involves the reversible addition–fragmentation chain transfer (RAFT) aqueous dispersion polymerization of 4-hydroxybutyl acrylate (HBA). This process uses a water-soluble RAFT agent bearing a carboxylic acid group . This confers charge stabilization when such syntheses are conducted at pH 8, leading to the formation of polydisperse anionic PHBA latex particles of approximately 200 nm diameter .Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve its polymerization. The RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate (HBA) is a key reaction .Physical And Chemical Properties Analysis

This compound has a boiling point of 180 °C, a density of 1.006 g/mL at 25 °C, and a refractive index n20/D of 1.45 . Its flash point is 103 °C and it should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Biosynthesis from Methane

4-Hydroxybutyric acid (4-HB), a key platform chemical, can be synthesized from methane using engineered Methylosinus trichosporium OB3b strains. This process involves the tricarboxylic acid cycle and enables the production of both 4-HB and P(3-hydroxybutyrate-co-4-hydroxybutyrate) copolymer, demonstrating a method to create polyhydroxyalkanoates and their monomers from methane, a structurally unrelated substrate (Nguyen & Lee, 2021).

Thermoresponsive Hydrogels for Medical Devices

A study on thermoresponsive hydrogels, which included poly(4-(hydroxybutyl)methacrylate) (pHBMA), highlighted their potential in medical device applications. These hydrogels demonstrate temperature-dependent drug release and antimicrobial properties, making them suitable for use as wound dressings, medical implants, or coatings for medical devices (Jones et al., 2008).

Copolymer Membranes in Transdermal Drug Delivery

A new type of copolymer membrane, incorporating 4-hydroxybutyl acrylate, was developed for controlled clonidine linear release in transdermal drug delivery systems. This innovation demonstrates the utility of 4-hydroxybutyl methacrylate derivatives in creating effective drug delivery mechanisms (Zhan et al., 2007).

Spinal Cord Injury Tissue Repair

Modified methacrylate hydrogels, including those based on this compound derivatives, have shown promise in aiding tissue repair after spinal cord injuries. These hydrogels act as bridging scaffolds and can be modified to enhance lesion bridging and promote partial sensory improvement (Hejčl et al., 2018).

Injectable Hydrogel for Biomedical Applications

A hydroxybutyl methacrylated chitosan (HBC-MA) hydrogel, showcasing thermo-sensitive and photo-crosslinkable properties, was developed for biomedical applications such as drug delivery and tissue engineering. This hydrogel demonstrates effective sol-gel transition under physiological temperatures and enhanced mechanical strength upon exposure to visible light (Seo et al., 2021).

Cell Biology of Hydrogels

Research on hydrophilic polymers based on hydroxyethyl methacrylate, closely related to this compound, has provided insights into how molecular design of polymers can influence bioactive protein adsorption, cell adhesion, and cell function control. This is particularly relevant in clinical implantology (Smetana, 1993).

Gelatin Hydrogel for Cartilage Tissue Engineering

A study on gelatin methacrylate (GelMA) hydrogels, which can be linked to this compound-based materials, focused on improving their mechanical properties and degradation rates for cartilage tissue engineering. This was achieved through a double modification of gelatin, showing the versatility of methacrylate-based hydrogels in biomedical applications (Li et al., 2017).

Wirkmechanismus

Target of Action

4-Hydroxybutyl methacrylate (4-HBMA) primarily targets polymerization processes, specifically in the formation of block copolymer nano-objects. Its role is crucial in creating thermoresponsive materials that can change shape or properties in response to temperature variations .

Mode of Action

4-HBMA interacts with its targets through reversible addition-fragmentation chain transfer (RAFT) polymerization. This interaction allows for the controlled growth of polymer chains, leading to the formation of stable, well-defined nano-objects. The RAFT process ensures that the polymerization is well-regulated, resulting in uniform particle sizes and shapes .

Biochemical Pathways

The primary biochemical pathway affected by 4-HBMA is the polymerization-induced self-assembly (PISA) pathway. This pathway involves the self-assembly of block copolymers in aqueous media, leading to the formation of nanoparticles. The downstream effects include the creation of thermoresponsive materials that can be used in various applications, such as drug delivery and tissue engineering .

Pharmacokinetics

The pharmacokinetics of 4-HBMA, in the context of its use in polymerization, involves its absorption, distribution, metabolism, and excretion (ADME) properties. 4-HBMA is highly soluble in water, which enhances its bioavailability. Its metabolism involves the formation of stable polymer chains, and its excretion is primarily through the degradation of these polymers over time .

Result of Action

The molecular and cellular effects of 4-HBMA’s action include the formation of stable, thermoresponsive nanoparticles. These nanoparticles can change their shape and properties in response to temperature changes, making them useful in various biomedical applications. At the cellular level, these materials can interact with cells to provide controlled drug release or support tissue regeneration .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can significantly influence the action, efficacy, and stability of 4-HBMA. For instance, higher temperatures can enhance the thermoresponsive behavior of the nanoparticles, while variations in pH can affect the stability and solubility of the polymer chains. Additionally, the presence of other reactive chemicals can interfere with the polymerization process, potentially leading to less stable or less uniform nanoparticles .

By understanding these aspects of 4-HBMA, researchers can better utilize this compound in developing advanced materials for various applications.

Safety and Hazards

4-Hydroxybutyl methacrylate is classified under the GHS07 hazard class. It has hazard statements H302+H312+H332-H317, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction . Its precautionary statements include P261-P264-P280-P301+P312-P302+P352+P312-P304+P340+P312 .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-Hydroxybutyl methacrylate plays a significant role in biochemical reactions, particularly in the formation of polymers. It has been used in the reversible addition-fragmentation chain transfer (RAFT) polymerization of hydroxy-functional methacrylic monomers . The compound interacts with other biomolecules such as enzymes and proteins during these reactions, although specific interactions have not been detailed in the available literature.

Cellular Effects

The cellular effects of this compound are primarily observed in its role in polymerization reactions. The compound influences cell function by participating in the formation of polymers that can be used in various cellular processes . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been extensively studied.

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its role in polymerization reactions. It participates in RAFT polymerization, a type of controlled/living radical polymerization . The compound can exert its effects at the molecular level through binding interactions with other biomolecules involved in the polymerization process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly in relation to its role in polymerization reactions. For instance, in RAFT polymerization, the compound is consumed over time, eventually leading to the formation of polymers . Information on the compound’s stability, degradation, and long-term effects on cellular function is not extensively documented in the available literature.

Metabolic Pathways

It is known that the compound can be incorporated into polyhydroxyalkanoate (PHA) copolymers in certain bacteria

Eigenschaften

IUPAC Name |

4-hydroxybutyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(2)8(10)11-6-4-3-5-9/h9H,1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXAYLPDMSGWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27135-02-0, 67939-76-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxybutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27135-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,4-butanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67939-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30244213 | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

997-46-6, 29008-35-3 | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=997-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroxybutyl methacrylate, mixture of isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

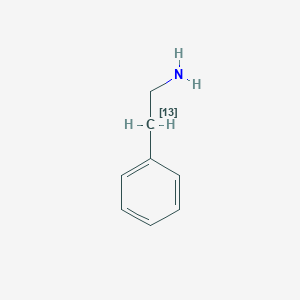

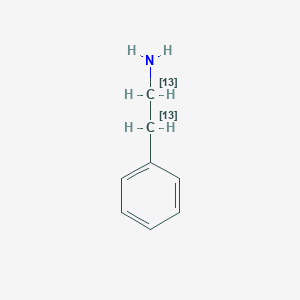

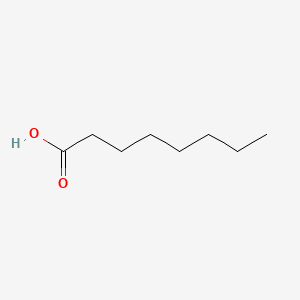

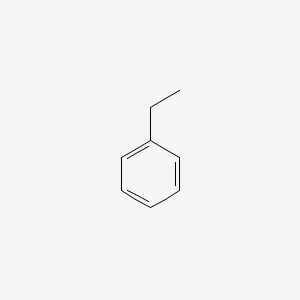

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzene-1-sulfinamide](/img/structure/B3423224.png)